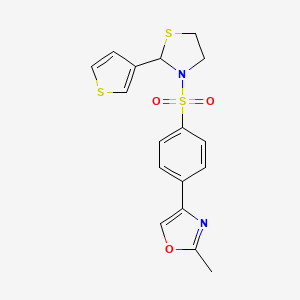![molecular formula C13H14Cl2N2O B2729671 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2396580-34-8](/img/structure/B2729671.png)
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
The synthesis of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of a prop-2-en-1-one moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.
化学反应分析
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new piperazine derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted piperazines, ketones, carboxylic acids, and amines.
科学研究应用
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, leading to the modulation of signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound has similar structural features but differs in its biological activities and applications.
Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety, but with different substituents and therapeutic uses.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-2-13(18)17-7-5-16(6-8-17)10-3-4-11(14)12(15)9-10/h2-4,9H,1,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVIVKLHUVEQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-4,7-diazaspiro[2.5]octan-8-one](/img/structure/B2729589.png)

![N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2729593.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2729594.png)
![3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2729598.png)




![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729606.png)




